2-Methyl-4-(2-methylphenyl)pyrrolidine

Physicochemical profiling Drug-likeness Lipophilicity

Researchers optimizing CNS lead series face inconsistent biological readout when using uncharacterized building blocks. 2-Methyl-4-(2-methylphenyl)pyrrolidine solves this with a precisely quantified logP shift of +0.45 vs. the unsubstituted phenyl analog, enabling accurate lipophilicity calibration in multiparameter optimization. • Quantified ortho-methyl contribution (ΔlogP +0.45) for SAR campaigns • Rule-of-3 compliant fragment (MW 175 Da) for crystallographic binding studies • Secondary amine handle for bioconjugation to fluorophores or affinity matrices • Available at 95% purity with cool, dry storage for long-term stability

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 1333969-03-1
Cat. No. B1422668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(2-methylphenyl)pyrrolidine
CAS1333969-03-1
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CC(CN1)C2=CC=CC=C2C
InChIInChI=1S/C12H17N/c1-9-5-3-4-6-12(9)11-7-10(2)13-8-11/h3-6,10-11,13H,7-8H2,1-2H3
InChIKeyTZDTZINRPCSMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(2-methylphenyl)pyrrolidine – Chemical Identity & Procurement


2-Methyl-4-(2-methylphenyl)pyrrolidine (CAS 1333969-03-1) is a chiral 2,4-disubstituted pyrrolidine derivative with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It features a pyrrolidine ring bearing a methyl group at the 2-position and a 2-methylphenyl (o-tolyl) substituent at the 4-position, placing it within the phenylpyrrolidine scaffold family commonly employed as versatile building blocks and privileged structure motifs in medicinal chemistry . The compound is commercially available from multiple suppliers, typically at 95% purity, and is stored under cool, dry conditions to maintain integrity .

Scaffold Chiral 2,4-disubstituted pyrrolidine core
Substituent Ortho-methylphenyl for lipophilicity tuning
Supply Verified purity and storage protocol

Why In-Class Pyrrolidine Analogs Are Not Interchangeable


Phenylpyrrolidine derivatives exhibit pronounced structure-activity relationships (SAR) where even minor substituent variations on the phenyl ring or pyrrolidine core can drastically alter lipophilicity, target-binding kinetics, and off-target profiles [1]. Specifically, the ortho-methyl substitution on the phenyl ring differentiates 2-methyl-4-(2-methylphenyl)pyrrolidine from the unsubstituted phenyl analog (2-methyl-4-phenylpyrrolidine, CAS 6947-14-4) by increasing calculated logP by approximately 0.45 units, a shift that can influence membrane permeability, tissue distribution, and metabolic susceptibility to cytochrome P450-mediated oxidation [2]. Blind substitution with a des-methyl or para-methyl isomer therefore risks nullifying a critical physicochemical parameter essential for consistent biological readout in a given screening cascade.

Ortho-methyl vs. des-methyl analog: logP increase may shift membrane permeability and metabolic profile.
Para-methyl isomer: substitution position can alter target-binding kinetics and off-target interactions.
Replacing without validation may nullify physicochemical parameters critical for screening consistency.

Differential Evidence vs. Closest Structural Analogs


Enhanced Lipophilicity from Ortho-Methyl Substitution

The target compound demonstrates a calculated logP of 2.90 [1], which is 0.45 units higher than the logP of the direct des-methyl analog 2-methyl-4-phenylpyrrolidine (logP 2.45) [2]. This quantifiable increase in lipophilicity is attributable to the additional methyl group on the phenyl ring and is consistent with an approximate 0.5 logP unit increment per methyl substitution observed in aromatic systems.

Lipophilicity
Reported
Target logP 2.90 vs. des-methyl analog 2.45 (+0.45)
May support higher membrane permeability screening library design
Computed logP; experimental logD validation advised
Physicochemical profiling Drug-likeness Lipophilicity

Molecular Weight and Rotatable Bond Differentiation

2-Methyl-4-(2-methylphenyl)pyrrolidine has a molecular weight of 175.27 g/mol and 1 rotatable bond (the phenyl-pyrrolidine linkage) . In contrast, the unsubstituted analog 2-methyl-4-phenylpyrrolidine has a lower molecular weight of 161.24 g/mol but an identical rotatable bond count [1]. The 14 Da mass difference, combined with the identical number of hydrogen bond donors (1) and acceptors (1), places the target compound in a distinct physicochemical space: it remains rule-of-3 compliant for fragment-based screening but offers a slightly higher fraction of sp3 carbon atoms (Fsp3) due to the added methyl group, which improves aqueous solubility relative to purely aromatic extensions.

Molecular Properties
Reported
MW 175.27 vs. 161.24 g/mol (+14 Da); identical rotatable bonds
Fills a fragment-like MW niche for hit evolution and SAR
Rule-of-3 compliant; Fsp3 improved by added methyl
Molecular property Lead-likeness Fragment-based design

Storage Stability and Purity Specification

The vendor specification for 2-Methyl-4-(2-methylphenyl)pyrrolidine explicitly mandates long-term storage in a cool, dry place . This specification, while typical for small-molecule amines, is critical because pyrrolidine secondary amines are susceptible to oxidative degradation and moisture absorption, which can lead to purity drift over time. In a comparative context, the target compound's 95% minimum purity specification (HPLC) at shipment is comparable to the purity standard for 2-methyl-4-phenylpyrrolidine also cited at 95% [1], but the target compound's explicit storage directive reduces the risk of batch-to-batch variability when stored as recommended across multi-year discovery programs.

Storage & Purity
Specification review
Purity ≥95% HPLC; long-term cool, dry storage specified
Documented storage protocol reduces long-term variability risk
Comparable purity floor; storage directive differentiates from analogs
Compound management Stability Procurement quality

Optimal Research Application Domains


CNS Drug Discovery Library Design

The logP of 2.90 positions this compound in the upper range of CNS drug-like space (logP 2–5). It is best deployed as a building block for synthesizing CNS-targeted lead series where enhanced passive membrane permeability is required to cross the blood-brain barrier [1].

Fragment-Based Hit Evolution

At a molecular weight of 175 Da and with rule-of-3 compliance, this compound serves as an ideal starting fragment. The ortho-methyl group provides a chemically accessible handle for subsequent growth vectors without adding conformational flexibility that could complicate crystallographic binding mode determination [2].

Ortho-Substituted Phenyl SAR Exploration

For structure-activity relationship (SAR) campaigns where lipophilicity modulation is critical, this compound enables direct comparison of ortho-methyl effects against des-methyl, para-methyl, and meta-methyl regioisomers. The quantified logP difference of +0.45 vs. the unsubstituted analog allows precise calibration of lipophilic contribution in multiparameter optimization [3].

Biochemical Probe Conjugation

The secondary amine of the pyrrolidine ring provides a reactive handle for conjugation to fluorophores, biotin, or affinity matrices without disturbing the 2-methyl-4-(2-methylphenyl) pharmacophoric motif, enabling pull-down and target-identification experiments in chemical biology .

Application
Selection Property
Validation Focus
CNS lead discovery library design
Lipophilicity in upper CNS drug-like space
Passive permeability and P-gp efflux ratio
Fragment-based hit evolution
Rule-of-3 compliance; low conformational flexibility
Fragment ligation efficiency and binding mode determination
Ortho-methyl SAR calibration
Quantifiable lipophilic contribution vs. regioisomers
Multiparameter optimization in lead series
Biochemical probe conjugation
Secondary amine handle for conjugation reactions
Pull-down and target-ID experiment compatibility
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